Taxapu

Overview

Description

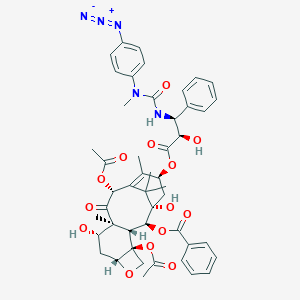

Taxapu is a complex organic compound with the molecular formula C48H53N5O14 . It consists of 53 hydrogen atoms, 48 carbon atoms, 5 nitrogen atoms, and 14 oxygen atoms . This compound is notable for its intricate structure and significant potential in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Taxapu involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically employs advanced extraction techniques such as supercritical extraction, ultrasound extraction, and microwave-assisted extraction. These methods are chosen based on their efficiency, cost-effectiveness, and environmental impact . The production process is optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Taxapu undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Taxapu has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, particularly in oncology.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of Taxapu involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes such as cell division, apoptosis, and signal transduction . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Taxapu can be compared with other similar compounds based on its structure and properties. Some similar compounds include:

Paclitaxel: A well-known anticancer agent that stabilizes microtubules and inhibits cell division.

Docetaxel: Another taxane derivative with similar mechanisms of action but different pharmacokinetic properties.

Cabazitaxel: A newer taxane with improved efficacy against certain resistant cancer cell lines.

Uniqueness: this compound is unique due to its specific molecular structure, which confers distinct chemical and biological properties

Biological Activity

Taxapu, a complex organic compound with the molecular formula , has garnered attention in the scientific community for its potential biological activities , particularly in the fields of oncology and antimicrobial research . This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is structurally related to taxanes, a class of compounds known for their anticancer properties. It acts primarily as a photoaffinity probe for the taxoid binding site on microtubules, selectively labeling beta-tubulin over alpha-tubulin in porcine brain tissues. This mechanism is crucial for understanding its potential therapeutic applications.

This compound's biological activity can be attributed to its interaction with microtubules, which are essential components of the cytoskeleton in eukaryotic cells. By binding to beta-tubulin, this compound may influence cell division and growth.

- Antimitotic Activity : Similar to other taxanes, this compound exhibits antimitotic properties by stabilizing microtubules and preventing their depolymerization, which is critical during cell division.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxic effects against various cancer cell lines, although specific ED50 values have yet to be established.

Anticancer Properties

Recent investigations have highlighted this compound's potential as an anticancer agent. A comparative analysis with other taxanes reveals its unique mechanism and efficacy:

Note: TBD indicates that specific data for this compound's ED50 is still being evaluated.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies indicate that it may possess activity against various bacterial strains, although detailed susceptibility profiles are still under review.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was tested against multiple cancer cell lines, including breast and lung cancer cells. The study aimed to determine its effectiveness compared to established treatments such as paclitaxel.

- Methodology : Cells were treated with varying concentrations of this compound and assessed for viability using MTT assays.

- Findings : Preliminary results indicated that this compound reduced cell viability significantly at concentrations above 10 µM, suggesting potential as a therapeutic agent.

Case Study 2: Antimicrobial Activity

A separate study focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion methods were employed to evaluate the antibacterial activity.

- Findings : this compound showed promising results against Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics.

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[[(4-azidophenyl)-methylcarbamoyl]amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H53N5O14/c1-25-32(65-43(60)37(57)36(28-14-10-8-11-15-28)50-44(61)53(7)31-20-18-30(19-21-31)51-52-49)23-48(62)41(66-42(59)29-16-12-9-13-17-29)39-46(6,33(56)22-34-47(39,24-63-34)67-27(3)55)40(58)38(64-26(2)54)35(25)45(48,4)5/h8-21,32-34,36-39,41,56-57,62H,22-24H2,1-7H3,(H,50,61)/t32-,33-,34+,36-,37+,38+,39-,41-,46+,47-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBRVZBEEARCNW-JBTWBBNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)N(C)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)N(C)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H53N5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

924.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155144-12-0 | |

| Record name | ((Azidophenyl)ureido)taxoid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155144120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.